molecular formula C9H9NO5 B1591176 2-(3-Methoxy-4-nitrophenyl)acetic acid CAS No. 5803-22-5

2-(3-Methoxy-4-nitrophenyl)acetic acid

Cat. No. B1591176
CAS RN: 5803-22-5
M. Wt: 211.17 g/mol
InChI Key: CWAJOYCYODQOML-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of (3-methoxy-4-nitrophenyl)acetic acid (2.08 g, 9.86 mmol) in 100 mL of EtOAc was added 600 mg of Pd/C under Ar, and the mixture was stirred at ambient temperature under H2 atmosphere overnight. The reaction mixture was filtered and the filtrate was concentrated to give (4-amino-3-methoxyphenyl)acetic acid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CCOC(C)=O.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([CH2:12][C:13]([OH:15])=[O:14])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature under H2 atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.